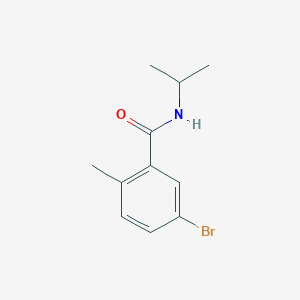

5-bromo-2-methyl-N-(propan-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

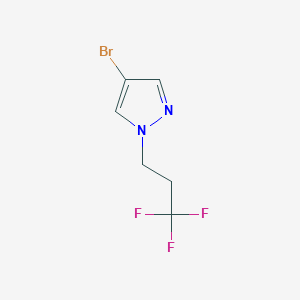

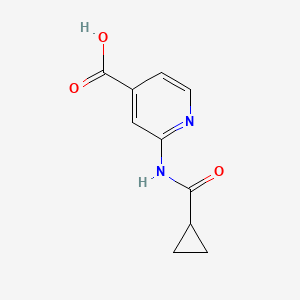

5-Bromo-2-methyl-N-(propan-2-yl)benzamide is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 .

Physical And Chemical Properties Analysis

5-Bromo-2-methyl-N-(propan-2-yl)benzamide is a solid substance . Its melting point ranges from 125 to 129 °C, and it has a boiling point of 228 °C . The compound has a molecular weight of 256.14 .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Benzamides, including derivatives like 5-bromo-2-methyl-N-(propan-2-yl)benzamide, have been studied for their antioxidant properties. These compounds can scavenge free radicals, which are unstable molecules that can cause cellular damage. By neutralizing these radicals, benzamides can potentially prevent or mitigate oxidative stress-related diseases .

Antibacterial Applications

Research has indicated that benzamide derivatives exhibit antibacterial activity. This makes them valuable for developing new antibacterial agents, especially in the face of increasing antibiotic resistance. They can be tested against various gram-positive and gram-negative bacteria to assess their efficacy .

Anti-inflammatory and Analgesic Effects

Some benzamide compounds have shown promising anti-inflammatory and analgesic activities. This suggests that 5-bromo-2-methyl-N-(propan-2-yl)benzamide could be a candidate for the development of new pain relief medications, with the potential for reduced side effects compared to traditional drugs .

Catalytic Properties in Organic Synthesis

Benzamide derivatives can act as catalysts in organic synthesis reactions. Their unique structure allows them to facilitate the formation of covalent bonds between molecules, which is crucial in the synthesis of complex organic compounds.

Substrate for Enzymatic Reactions

Due to their chemical structure, benzamides can serve as substrates for various enzymes. This application is significant in biochemical research and the pharmaceutical industry, where enzyme-substrate interactions are fundamental to drug design and development.

Nucleophilic Substitution Reactions

The benzylic position of benzamide compounds, such as 5-bromo-2-methyl-N-(propan-2-yl)benzamide, is reactive towards nucleophilic substitution reactions. This reactivity is utilized in creating a wide range of chemical products, including pharmaceuticals and agrochemicals .

Drug Discovery and Development

Benzamide derivatives are used extensively in drug discovery. Their structural versatility allows them to be modified into a variety of pharmacologically active compounds. This flexibility is crucial for the development of new drugs with specific target activities .

Industrial Applications

Beyond their medical and biological applications, benzamides are also used in industrial sectors such as plastics, rubber, paper, and agriculture. Their chemical properties make them suitable for various processes and products in these industries .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-bromo-2-methyl-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-7(2)13-11(14)10-6-9(12)5-4-8(10)3/h4-7H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIAIJDBRFCFRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-methyl-N-(propan-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1376692.png)

![1-[(5-Chloropyridin-2-yl)methyl]piperazine](/img/structure/B1376696.png)

![2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide](/img/structure/B1376700.png)

![3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide](/img/structure/B1376707.png)